

physicochemical properties of 4-Chloro-3-fluorophenethyl alcohol

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Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Chloro-3-fluorophenethyl Alcohol**

Executive Summary

4-Chloro-3-fluorophenethyl alcohol is a halogenated aromatic compound with potential significance in the fields of medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring is a common tactic in drug design to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.^[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed framework for the characterization of its core physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, validated methodologies required for its empirical determination, supplemented with data from close structural analogs to provide scientific context. The protocols described herein are designed as self-validating systems, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Chemical Identity and Structural Framework

A precise understanding of a compound's structure is the foundation for all subsequent physicochemical analysis.

1.1. Molecular Structure

The molecular structure of **4-Chloro-3-fluorophenethyl alcohol** consists of a phenethyl alcohol core substituted with a chlorine atom at the C4 position and a fluorine atom at the C3 position of the benzene ring.

Caption: Chemical structure of **4-Chloro-3-fluorophenethyl alcohol**.

1.2. Significance in Medicinal Chemistry

Halogenation is a cornerstone of modern drug design. The inclusion of chlorine and fluorine atoms can profoundly influence a molecule's properties:

- **Lipophilicity:** Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
- **Metabolic Stability:** The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.
- **Binding Interactions:** Halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity and selectivity for a biological target.

The specific 3,4-substitution pattern on the phenyl ring is a common motif in pharmacologically active compounds. Therefore, a thorough characterization of this molecule is essential for any drug discovery program that may utilize it as a building block or lead compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data for the target compound is unavailable, values for structurally similar analogs are provided for comparative purposes.

Property	Value for 4-Chloro-3-fluorophenethyl alcohol	Data from Structural Analogs	Significance in Drug Development
Molecular Formula	C ₈ H ₈ CIFO	C ₈ H ₉ ClO (4-Chlorophenethyl alcohol)[2] C ₈ H ₉ FO (4-Fluorophenethyl alcohol)	Fundamental for mass spectrometry and elemental analysis.
Molecular Weight	174.60 g/mol	156.61 g/mol (4-Chlorophenethyl alcohol)[2] 140.15 g/mol (4-Fluorophenethyl alcohol)	Impacts diffusion rates, and formulation calculations.
Physical State	Solid (predicted)	Solid (3-Chloro-4-fluorophenethyl alcohol)[3]	Affects handling, storage, and formulation (e.g., solid vs. liquid dosage forms).
Melting Point (MP)	Data not available	54-56 °C (4-Chloro-3-fluorophenol)	A key indicator of purity and lattice energy. A sharp melting point range suggests high purity. [4]
Boiling Point (BP)	Data not available	110 °C @ 0.5 mmHg (4-Chlorophenethyl alcohol)[5]	Important for purification by distillation and assessing volatility.
Density	Data not available	1.157 g/mL at 25 °C (4-Chlorophenethyl alcohol)[5] 1.121 g/mL at 25 °C (4-	Relevant for formulation and manufacturing processes.

		Fluorophenethyl alcohol)	
Partition Coefficient (LogP)	Data not available (predicted to be moderately lipophilic)	LogP values are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]	A positive LogP indicates higher solubility in lipids (hydrophobicity).[6]
Acidity (pKa)	Data not available (predicted to be weakly acidic)	The pKa of the hydroxyl group influences ionization state at physiological pH, affecting solubility and receptor interaction.	The electron- withdrawing effects of Cl and F are expected to make the alcohol slightly more acidic than unsubstituted phenethyl alcohol.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands. A broad peak around $3200\text{-}3600\text{ cm}^{-1}$ would correspond to the O-H stretching vibration of the alcohol.[8] Sharp peaks in the $1400\text{-}1600\text{ cm}^{-1}$ region would indicate C=C stretching of the aromatic ring. C-O, C-Cl, and C-F stretching vibrations would also be present in the fingerprint region (below 1500 cm^{-1}).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum would show characteristic signals for the ethyl side chain (two triplets) and the aromatic protons. The substitution pattern on the aromatic ring would lead to complex splitting patterns (doublets and multiplets) for the three remaining aromatic protons. The hydroxyl proton would appear as a broad singlet.

- ^{13}C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, providing a clear carbon fingerprint.[9]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 174. A characteristic isotopic peak ($\text{M}+2$) at m/z 176 with approximately one-third the intensity of the M^+ peak would confirm the presence of a single chlorine atom.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for determining key physicochemical properties. The rationale behind critical steps is explained to ensure robust and reliable data generation.

4.1. Protocol for Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.[10]

Caption: Workflow for determining the melting point of a solid organic compound.

- Materials & Equipment:
 - **4-Chloro-3-fluorophenethyl alcohol** (finely powdered)
 - Melting point capillary tubes (one end sealed)
 - Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]
 - Calibrated thermometer
- Procedure:
 - Sample Preparation: Place a small amount of the dry compound on a watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount.[11] Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.[4]

- Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus alongside a calibrated thermometer.[4]
- Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
- Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
- Data Recording: Decrease the heating rate to a slow and steady 1-2°C per minute.[4] Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
- Validation: Repeat the determination at least twice with fresh samples. Consistent results are indicative of an accurate measurement.
- Scientist's Note: A slow heating rate near the melting point is critical for accuracy.[4] It ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point. A broad melting range (greater than 2°C) often indicates the presence of impurities.

4.2. Protocol for Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), which is a crucial predictor of its pharmacokinetic behavior.[7][12]

Caption: Workflow for determining the LogP value using the shake-flask method.

- Materials & Equipment:
 - **4-Chloro-3-fluorophenethyl alcohol**
 - n-Octanol (reagent grade)
 - Purified water (e.g., HPLC grade)
 - Separatory funnels or vials

- Mechanical shaker
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., HPLC-UV)
- Procedure:
 - Phase Saturation: Before the experiment, saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the partitioning experiment.
 - Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.
 - Equilibration: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.
 - Partitioning: Shake the funnel vigorously for an adequate time (e.g., 30 minutes) to ensure equilibrium is reached.[13] After shaking, allow the two phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.
 - Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.[13]
 - Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[6] The LogP is the base-10 logarithm of this value.
- Scientist's Note: The shake-flask method is considered the "gold standard" for LogP determination but can be time-consuming.[6] It is crucial to ensure that the measured concentrations are within the linear range of the analytical detector. For compounds with very high or very low LogP values, adjusting the volume ratio of the two phases can improve the accuracy of the measurement.

4.3. Protocol for Infrared (IR) Spectrum Acquisition (Neat Liquid/Thin Film)

Objective: To obtain a vibrational spectrum of the compound to identify its functional groups and confirm its structure.

- Materials & Equipment:

- 4-Chloro-3-fluorophenethyl alcohol (if liquid at room temp, or melted)
- FTIR Spectrometer
- Salt plates (e.g., NaCl or KBr), clean and dry[14]
- Pasteur pipette
- Acetone or other suitable solvent for cleaning

- Procedure:

- Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient air, which will be automatically subtracted from the sample spectrum.[15]
- Sample Application: Place one to two drops of the liquid sample onto the surface of one salt plate.[14][16] If the compound is a low-melting solid, it can be gently warmed to a liquid state before application.
- Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[16]
- Spectrum Acquisition: Place the "sandwich" of salt plates into the sample holder in the spectrometer.[15] Acquire the IR spectrum.
- Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable solvent (like acetone) and a soft tissue.[16] Return the clean, dry plates to a desiccator to protect them from moisture.

- Scientist's Note: Salt plates are typically made of alkali halides and are fragile and water-soluble.[14] Always handle them by the edges, preferably with gloves, and ensure they are not exposed to aqueous solutions or excessive atmospheric moisture.[16] This "neat" or thin-film method is ideal for pure liquids as it avoids any interfering signals from solvents.[16]

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